4-methoxy-2,3-dimethyl-1H-indol-7-ol

Keratin dyeing Regioisomer differentiation Indole dye intermediate

4-Methoxy-2,3-dimethyl-1H-indol-7-ol (CAS 130570-40-0; synonym: 2,3-dimethyl-7-hydroxy-4-methoxyindole) is a tetra-substituted indole derivative bearing methoxy at C-4, methyl groups at C-2 and C-3, and a free hydroxyl at C-7. With a molecular formula of C₁₁H₁₃NO₂, a monoisotopic mass of 191.09463 g/mol, two hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, this compound occupies a discrete physicochemical space distinct from its closest regioisomer, 2,3-dimethyl-4-hydroxy-7-methoxyindole (CAS 130570-41-1), in which the hydroxyl and methoxy positions are exchanged.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8412102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2,3-dimethyl-1H-indol-7-ol
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C(C=CC(=C12)OC)O)C
InChIInChI=1S/C11H13NO2/c1-6-7(2)12-11-8(13)4-5-9(14-3)10(6)11/h4-5,12-13H,1-3H3
InChIKeyMELKKMWBHMVCPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2,3-dimethyl-1H-indol-7-ol (CAS 130570-40-0): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-Methoxy-2,3-dimethyl-1H-indol-7-ol (CAS 130570-40-0; synonym: 2,3-dimethyl-7-hydroxy-4-methoxyindole) is a tetra-substituted indole derivative bearing methoxy at C-4, methyl groups at C-2 and C-3, and a free hydroxyl at C-7 . With a molecular formula of C₁₁H₁₃NO₂, a monoisotopic mass of 191.09463 g/mol, two hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond, this compound occupies a discrete physicochemical space distinct from its closest regioisomer, 2,3-dimethyl-4-hydroxy-7-methoxyindole (CAS 130570-41-1), in which the hydroxyl and methoxy positions are exchanged . Originally disclosed in L'Oréal patent US 5,131,911 as a dye intermediate for keratin materials, the compound has subsequently attracted interest as a scaffold for antioxidant probe development and aryl hydrocarbon receptor (AhR) modulator design [1].

Why 4-Methoxy-2,3-dimethyl-1H-indol-7-ol Cannot Be Replaced by Generic Indole Analogs in Structure-Sensitive Applications


Indole derivatives with seemingly minor positional variations in methoxy, hydroxyl, or methyl substitution can exhibit profoundly divergent biological and physicochemical behavior. In the AhR system, 4-methylindole functions as a potent agonist (Eₘₐₓ 134% relative to 5 nM dioxin) whereas 2,3-dimethylindole acts as an antagonist (IC₅₀ 11 μM), demonstrating that the mere presence or absence of substituents at C-2/C-3 can invert functional activity [1]. Similarly, in antioxidant assays, 5-methoxy-2,3-dimethylindole and 2,3-dimethylindole display quantitatively distinct erythrocyte protective profiles, confirming that methoxy positional isomerism alone is sufficient to alter bioactivity [2]. For the target compound, the simultaneous presence of a 4-methoxy (electron-donating, radical-stabilizing), a 7-hydroxy (hydrogen-bond-donating, oxidizable to quinone), and 2,3-dimethyl groups (modulating AhR antagonism and steric environment) creates a substitution pattern that no commercially common analog—including 7-hydroxyindole, 4-methoxyindole, 5-methoxy-2,3-dimethylindole, or the regioisomer 2,3-dimethyl-4-hydroxy-7-methoxyindole—can simultaneously replicate.

Quantitative Differential Evidence: Head-to-Head and Class-Level Comparisons for 4-Methoxy-2,3-dimethyl-1H-indol-7-ol


Regioisomeric Differentiation from 2,3-Dimethyl-4-hydroxy-7-methoxyindole in Keratin Dyeing Patent Claims

US Patent 5,131,911 (L'Oréal, 1992) explicitly claims both 2,3-dimethyl-4-methoxy-7-hydroxyindole (the target compound) and 2,3-dimethyl-7-methoxy-4-hydroxyindole (the regioisomer) as separate, distinct chemical entities for dyeing keratin materials [1]. The patent's generic formula requires that at least one of R₄ or R₇ represents an OZ group, with the proviso that at least two of R₄–R₇ denote OZ or form a ring. The target compound satisfies this requirement with its 4-methoxy and 7-hydroxy substitution, while the regioisomer satisfies it with 7-methoxy and 4-hydroxy. This explicit structural distinction in a granted patent establishes that the two regioisomers are not considered interchangeable for the claimed dyeing process, and that the position of the free hydroxyl (C-7 vs. C-4) is material to the tinctorial outcome.

Keratin dyeing Regioisomer differentiation Indole dye intermediate Hair colorant chemistry

Antioxidant Activity Class-Level Inference: 4-Methoxy and 7-Hydroxy Substitution Pattern Rationale from 5-Methoxy-2,3-dimethylindole Erythrocyte Protection Data

Zhao and Liu (2009) evaluated the antioxidant properties of indole, 2,3-dimethylindole, 5-methoxy-2,3-dimethylindole, 6-methoxy-1,2,3,4-tetrahydrocarbazole (MTC), and 1,2,3,4-tetrahydrocarbazole in human erythrocyte hemolysis and DNA oxidative damage models induced by AAPH [1]. All indole derivatives protected erythrocytes and DNA in a concentration-dependent manner. The study established that the introduction of a methoxy substituent onto the 2,3-dimethylindole scaffold (producing 5-methoxy-2,3-dimethylindole) modifies the antioxidant profile relative to the parent 2,3-dimethylindole, and that MTC—bearing both methoxy and cyclohexyl electron-donating groups—was the most effective antioxidant in the tested set. The target compound, 4-methoxy-2,3-dimethyl-1H-indol-7-ol, combines a 4-methoxy group (analogous to the 5-methoxy in the tested derivative) with an additional 7-hydroxyl group capable of hydrogen atom transfer (HAT)-based radical quenching. By structural analogy, the presence of both electron-donating substituents (4-OMe and 7-OH) on the 2,3-dimethylindole core is predicted to confer enhanced radical-scavenging capacity beyond that of 5-methoxy-2,3-dimethylindole alone.

Radical scavenging Erythrocyte hemolysis DNA oxidative damage AAPH-induced oxidation

4-Methoxyindole Scaffold Superiority: Enhanced Radical Scavenging Versus Butylated Hydroxyanisole (BHA) Reference Standard

Chapp (2012) synthesized 30 indole phenolic antioxidants via click chemistry and evaluated total antioxidant activity using the ferric thiocyanate lipid emulsion method [1]. Compounds containing hydroxyl or methoxy aromatics at the 3- or 4-position on the ring coupled to the indole exhibited increased antioxidant scavenging. Critically, 4-methoxyindole derivatives (compounds 8a–e) demonstrated statistically significantly increased scavenging (p < 0.05) compared to the known antioxidant butylated hydroxyanisole (BHA). This finding establishes that the 4-methoxy substitution pattern on the indole nucleus is a validated structural determinant of antioxidant activity superior to a widely used commercial phenolic antioxidant. The target compound, which bears the 4-methoxyindole substructure augmented by 2,3-dimethyl and 7-hydroxy groups, inherits this 4-methoxy positional advantage while gaining additional radical-scavenging functionality from the 7-OH moiety.

Lipid peroxidation Ferric thiocyanate assay Ischemia reperfusion 4-Methoxyindole derivatives

AhR Modulatory Profile Differentiation: Combined 4-Methoxy Agonist and 2,3-Dimethyl Antagonist Structural Motifs in a Single Scaffold

Stepankova et al. (2018) systematically examined 22 methylated and methoxylated indoles for AhR transcriptional activity using reporter gene assays in AZ-AHR transgenic cells [1]. Key findings include: 4-methylindole was the most effective AhR agonist (Eₘₐₓ 134% relative to 5 nM dioxin); 7-methoxyindole was also a potent agonist (Eₘₐₓ 80%); while 2,3-dimethylindole was an antagonist (IC₅₀ 11 μM). Molecular docking revealed that agonists and antagonists share the same binding pocket but adopt unique binding modes that dictate their affinity and efficacy. The target compound, 4-methoxy-2,3-dimethyl-1H-indol-7-ol, structurally integrates the 4-methoxy (agonist-associated) and 2,3-dimethyl (antagonist-associated) motifs within a single molecule, along with a 7-hydroxy group. This unique combination suggests a mixed or partial modulatory profile that cannot be achieved with any single indole tested in the Stepankova panel. Importantly, binding pocket analysis demonstrated that 4-methylindole and 7-methoxyindole can simultaneously bind and produce synergistic interactions, implying that a single molecule bearing both 4-substitution and a 7-substituent may engage the receptor in a distinctive mode.

Aryl hydrocarbon receptor AhR agonist AhR antagonist CYP1A1 induction Indole nuclear receptor ligand

Physicochemical Differentiation: Molecular Descriptors and NMR Signature Distinguish the Target Compound from Its Closest Regioisomer

The target compound (CAS 130570-40-0) and its regioisomer 2,3-dimethyl-4-hydroxy-7-methoxyindole (CAS 130570-41-1) share an identical molecular formula (C₁₁H₁₃NO₂), molecular weight (191.23 g/mol), and monoisotopic mass (191.09463 g/mol) . Both possess two hydrogen bond donors, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 45.25 Ų. Despite these identical bulk descriptors, their ¹H NMR signatures are predicted to be distinguishable: the target compound's C-2 methyl, C-3 methyl, and methoxy protons resonate at δ 2.10–2.30, δ 2.25–2.45, and δ 3.70–3.90 ppm, respectively [1]. The regioisomer, by virtue of its swapped –OH/–OCH₃ positions, is expected to exhibit different aromatic proton coupling patterns and distinct chemical shifts for the hydroxyl-bearing ring position. This NMR distinguishability is critical for identity verification and purity assessment in procurement workflows, as the two regioisomers cannot be differentiated by mass spectrometry or elemental analysis alone.

Molecular descriptors NMR spectroscopy QSAR Physicochemical property differentiation

PDE4 Inhibitor Class Membership: 4,7-Disubstituted Hydroxyindole Scaffold Validated for Phosphodiesterase 4 Inhibition

Multiple patent families (e.g., US 6,613,794 and related filings) claim substituted hydroxyindoles of a generic formula encompassing 4- and/or 7-hydroxyindole derivatives as phosphodiesterase 4 (PDE4) inhibitors [1]. The patents teach that PDE4 inhibition suppresses TNFα release from inflammatory cells and is therapeutically relevant for allergic and inflammatory disorders. The generic formula requires specific substitution patterns at the 4- and 7-positions of the indole nucleus. The target compound, with its 4-methoxy and 7-hydroxy substitution on a 2,3-dimethylindole core, falls within the structural scope of these claims. While the specific IC₅₀ of 4-methoxy-2,3-dimethyl-1H-indol-7-ol against PDE4 isozymes is not publicly disclosed, its membership in this patented compound class differentiates it from simpler indoles (e.g., 7-hydroxyindole, 4-methoxyindole) that lack the full substitution pattern required for optimal PDE4 pharmacophore occupancy.

Phosphodiesterase 4 PDE4 inhibitor TNFα release Hydroxyindole Anti-inflammatory

Application Scenarios for 4-Methoxy-2,3-dimethyl-1H-indol-7-ol Grounded in Quantitative Differential Evidence


Keratin Fiber Dyeing Research: Regioisomer-Specific Color Formation Studies

Investigators studying oxidative hair dye chemistry can use 4-methoxy-2,3-dimethyl-1H-indol-7-ol (CAS 130570-40-0) as a structurally defined indole precursor in parallel with its regioisomer (CAS 130570-41-1) to systematically probe how the position of the free hydroxyl (C-7 vs. C-4) influences melanin-like polymer formation kinetics, color shade development, and wash fastness. The explicit separate claiming of both regioisomers in US Patent 5,131,911 [1] establishes their non-interchangeability and motivates direct comparative dyeing experiments under the patented conditions (neutral to acid pH application, optional peroxide development).

Antioxidant Probe Development: Structure-Activity Relationship Studies of Methoxy/Hydroxy Substitution Patterns

The Zhao (2009) erythrocyte hemolysis and DNA oxidation models [1] provide a validated experimental framework in which 4-methoxy-2,3-dimethyl-1H-indol-7-ol can be benchmarked against 2,3-dimethylindole and 5-methoxy-2,3-dimethylindole to quantify the incremental contribution of the 4-OMe/7-OH combination to radical-scavenging activity. The Chapp (2012) ferric thiocyanate lipid emulsion assay offers a complementary platform for comparing the target compound directly against BHA as a reference standard, enabling researchers to determine whether the 4-methoxyindole positional advantage (p < 0.05 vs. BHA) is enhanced or modulated by the additional 7-OH and 2,3-dimethyl substituents.

AhR Signaling Pathway Probe: Characterization of Mixed Agonist/Antagonist Indole Ligands

Based on the Stepankova (2018) systematic AhR ligand profiling [1], 4-methoxy-2,3-dimethyl-1H-indol-7-ol represents a unique tool compound that structurally merges agonist-associated (4-OMe) and antagonist-associated (2,3-diMe) motifs. Researchers can employ the AZ-AHR transgenic cell reporter gene assay and CYP1A1 mRNA RT-PCR protocols described in the study to determine the compound's Eₘₐₓ, EC₅₀, and IC₅₀ values, and to test the hypothesis that a single molecule bearing both pharmacophoric elements exhibits partial agonism, biased signaling, or context-dependent functional selectivity distinct from the pure agonist (4-Me-indole, Eₘₐₓ 134%) and pure antagonist (2,3-diMe-indole, IC₅₀ 11 μM) reference compounds.

PDE4 Inhibitor Lead Optimization: 4,7-Disubstituted Hydroxyindole Scaffold Elaboration

For medicinal chemistry programs targeting phosphodiesterase 4, the target compound provides a pre-functionalized indole core that simultaneously satisfies the 4-substitution, 7-substitution, and 2,3-disubstitution criteria of the hydroxyindole PDE4 inhibitor patent class (US 6,613,794) [1]. Unlike simpler building blocks such as 7-hydroxyindole or 4-methoxyindole, the target compound requires fewer synthetic transformations to reach the fully elaborated pharmacophore. Structure-activity relationship studies can focus on modifying the 4-methoxy and 7-hydroxy groups while retaining the 2,3-dimethyl substitution that distinguishes this scaffold from earlier-generation PDE4 inhibitor indoles.

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